molecular formula C24H27N3O3S B2742933 2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 901231-99-0

2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2742933
CAS No.: 901231-99-0
M. Wt: 437.56
InChI Key: MMERXYOPAKIJGS-UHFFFAOYSA-N
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Description

The compound 2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide features a central imidazole ring substituted at positions 2 and 5 with 3-methoxyphenyl and 4-methylphenyl groups, respectively. A sulfanyl (-S-) linker connects the imidazole core to an acetamide moiety, which is further modified with an oxolane (tetrahydrofuran) methyl group.

Properties

IUPAC Name

2-[[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-16-8-10-17(11-9-16)22-24(31-15-21(28)25-14-20-7-4-12-30-20)27-23(26-22)18-5-3-6-19(13-18)29-2/h3,5-6,8-11,13,20H,4,7,12,14-15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMERXYOPAKIJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, the introduction of the methoxyphenyl and p-tolyl groups, and the attachment of the tetrahydrofuran moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in the laboratory synthesis. industrial methods often employ continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazole derivatives.

Scientific Research Applications

2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Related Compounds
Compound Name Substituents (Imidazole Positions 2,5) Core Structure Key Functional Groups Reported Activity Synthesis Method
Target Compound 2-(3-methoxyphenyl), 5-(4-methylphenyl) Imidazole-4-sulfanyl Methoxy, methylphenyl, oxolane Not reported Likely similar to reflux with catalysts (inferred)
(FP1-12) Varied phenyl/methyl groups Triazole/Imidazole-sulfanyl Hydroxyacetamide Antiproliferative (IC50: 2–15 μM) Reflux (150°C, pyridine/zeolite catalyst)
(8g) 5-(indol-3-ylmethyl) oxadiazole Oxadiazole-sulfanyl Indole, methylphenyl Enzyme inhibition Not detailed
4-(4-fluorophenyl), 2-(methylsulfinyl) Imidazole-pyridyl Fluorophenyl, sulfinyl Not specified (crystallized) TDAE/DMF, −20°C
Key Observations:
  • The 4-methylphenyl group at position 5 introduces steric bulk, which may influence receptor selectivity compared to smaller substituents (e.g., methylsulfinyl in ).

Biological Activity

The compound 2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves several steps, utilizing readily available starting materials. Common reagents include acids, bases, and solvents such as dichloromethane and ethanol. The optimization of synthetic routes is crucial for enhancing yield and reducing costs, often involving advanced purification techniques and recycling methods to minimize waste.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may influence various signaling pathways related to inflammation and cell growth. The exact molecular targets are still under investigation, but potential interactions with enzymes or receptors have been noted.

Anticancer Activity

Recent studies indicate that compounds similar to this imidazole derivative exhibit significant anticancer properties. For instance, a study on imidazole-containing compounds demonstrated their effectiveness against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The mechanism of action often involves the induction of apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation and apoptosis .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has shown that imidazole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in mediating inflammatory responses. This suggests a possible therapeutic role in conditions characterized by chronic inflammation .

Case Studies

  • Case Study 1: Anticancer Activity
    • Objective : To evaluate the anticancer effects of the compound on human cancer cell lines.
    • Method : In vitro assays were conducted on MCF-7, HeLa, and A549 cells.
    • Results : The compound exhibited IC50 values indicating significant cytotoxicity against all tested cell lines, suggesting its potential as an anticancer agent.
  • Case Study 2: Anti-inflammatory Response
    • Objective : To assess the impact of the compound on cytokine production.
    • Method : Human peripheral blood mononuclear cells (PBMCs) were treated with the compound and stimulated with LPS.
    • Results : A marked reduction in IL-6 and TNF-alpha levels was observed, highlighting its anti-inflammatory properties.

Data Table

Biological ActivityCell Line/ModelIC50 Value (µM)Mechanism
AnticancerMCF-715Apoptosis induction
AnticancerHeLa20Cell cycle arrest
AnticancerA54910Apoptosis induction
Anti-inflammatoryPBMCsN/ACytokine inhibition

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